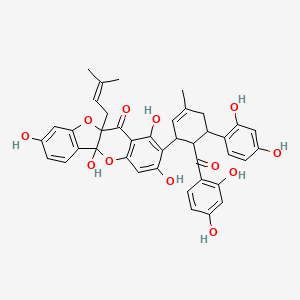

Sanggenon D

Description

Contextualizing Natural Products as Sources of Bioactive Compounds

Natural products have long been a cornerstone of medicine and continue to be an indispensable source for drug discovery and development. mdpi.com These compounds, derived from sources such as plants, fungi, and marine organisms, exhibit an extensive range of biological activities. mdpi.com Historically, molecules like paclitaxel (B517696) (for cancer treatment), artemisinin (B1665778) (an antimalarial), and morphine (an analgesic) have demonstrated the immense therapeutic value of natural compounds. mdpi.com The chemical diversity found in nature provides novel scaffolds and mechanisms of action that are often unattainable through synthetic chemistry alone.

Bioactive compounds from natural sources, including polyphenols, alkaloids, and terpenoids, are known for their beneficial effects, which often stem from antioxidant and anti-inflammatory properties. nih.gov Research into these molecules has applications across various fields, from pharmaceuticals to "cosmeceuticals" and functional foods. mdpi.comalliedacademies.org The study of these compounds involves their isolation, characterization, and evaluation for therapeutic potential against a wide array of chronic and degenerative diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic conditions. mdpi.commdpi.com

Overview of the Morus Genus and its Phytochemical Significance

Key Phytochemicals in the Morus Genus

| Compound Class | Examples | Commonly Found In |

|---|---|---|

| Flavonoids (Prenylated) | Morusin, Kuwanon G, Sanggenon C, Sanggenon D | Root Bark, Twigs |

| Flavonols | Rutin, Quercetin, Kaempferol | Leaves |

| Anthocyanins | Cyanidin-3-O-glucoside | Fruits |

| Stilbenes | Oxyresveratrol | Root Bark, Stems |

| 2-Arylbenzofurans | Moracin M, Mulberrofuran G | Root Bark, Stems |

| Alkaloids | 1-deoxynojirimycin (DNJ) | Leaves |

Historical Discovery and Initial Characterization of this compound

Significance and Research Trajectory of Diels-Alder Type Adducts in Phytochemistry

Diels-Alder type adducts, particularly those isolated from the Morus genus (MDAAs), represent a significant and unique class of natural products. kib.ac.cn Their formation via a [4+2] cycloaddition reaction results in a complex and rigid cyclohexene (B86901) scaffold, a structural feature that has intrigued phytochemists and synthetic chemists alike. mdpi.comrsc.org Since the 1980s, over 166 distinct MDAAs have been isolated and identified, primarily from plants of the Moraceae family. mdpi.comkib.ac.cn

Reported Bioactivities of Mulberry Diels-Alder Type Adducts (MDAAs)

| Bioactivity | Example Compounds | Reference |

|---|---|---|

| Anti-inflammatory | Cathayanon A, Cathayanon B, Mulberrofuran K | kib.ac.cnnih.gov |

| Antioxidant | Guangsangons F-J, Wittiorumins A-F | kib.ac.cn |

| Cytotoxic | Sanggenon C, this compound | nih.gov |

| Antibacterial | Sanggenon C, this compound | nih.govresearchgate.net |

| Antiviral (Influenza, SARS-CoV-2) | Sanggenon C, this compound | nih.govnih.gov |

| Tyrosinase Inhibition | Isoprenylated phenolic compounds | kib.ac.cn |

Current Gaps and Objectives in this compound Research

Current research on this compound has increasingly focused on its potential as an anti-infective agent. Studies have demonstrated its activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus species, as well as viruses such as influenza A and SARS-CoV-2. helsinki.finih.govresearchgate.netnih.gov A significant finding is that the mechanism of its antibacterial action against S. aureus involves the downregulation of genes related to the fatty acid biosynthesis system, which disrupts the formation of the bacterial cell membrane. researchgate.net

Despite these promising in-vitro findings, a major gap in the research is the compound's poor oral bioavailability. nih.govresearchgate.net Pharmacokinetic studies have shown low serum concentrations after oral administration, which limits its systemic therapeutic potential. nih.govresearchgate.net This has shifted research objectives toward exploring alternative delivery methods. A key objective is to assess its suitability for inhalation administration to treat respiratory infections directly, thereby overcoming the issues of oral absorption and improving local efficacy in the lungs. nih.gov

Future research aims to conduct in vivo proof-of-concept studies using these alternative delivery routes to validate the therapeutic relevance of this compound's potent anti-infective properties. nih.gov Further investigation is also needed to fully elucidate the structure-activity relationships among its stereoisomers (Sanggenon C, D, and O), as they exhibit different potencies in their biological activities. helsinki.finih.gov

Properties

Molecular Formula |

C40H36O12 |

|---|---|

Molecular Weight |

708.7 g/mol |

IUPAC Name |

2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |

InChI Key |

SUOXGDJCEWTZIZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |

Synonyms |

sanggenon D |

Origin of Product |

United States |

Occurrence, Isolation, and Advanced Extraction Methodologies

Modern Chromatographic Techniques for Isolation and Purification The isolation and purification of Sanggenon D from complex plant extracts necessitate the use of advanced chromatographic techniques. These methods leverage the differential physical and chemical properties of compounds to achieve separation.

Ultra-High-Performance Liquid Chromatography (UPLC) Methodologies UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase and operates at higher pressures and faster flow rates.chromatographyonline.comThis results in improved resolution, sensitivity, and speed of analysis and purification.chromatographyonline.comUPLC-ESI-MS methods have been developed and validated for the quantitation of this compound in complex biological samples, such as serum and tissue samples, demonstrating its utility in sophisticated analytical tasks related to this compound.nih.govresearchgate.netUPLC can also serve as a rapid method development tool for preparative purification and isolation, allowing for efficient scaling to preparative HPLC methods while maintaining separation selectivity.chromatographyonline.comwaters.com

Table 1: UPLC Method Parameters for this compound Quantitation

| Parameter | Value |

| Column | Waters Acquity UPLC HSS T3 C18 |

| Particle Size | 1.8 µm |

| Column Dimensions | 2.1 mm × 100 mm |

| Mobile Phase A | 0.04% acetic acid in ultra-pure water |

| Mobile Phase B | 0.04% acetic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detection | ESI-MS/MS |

Based on data from Reference nih.govresearchgate.netmdpi.com

Advanced Extraction Technologies for this compound Enrichment Beyond traditional solvent extraction methods, advanced technologies are employed to enhance the yield and purity of this compound from plant matrices.

Supercritical Fluid Extraction (SFE) Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a substance above its critical temperature and pressure as the extraction solvent.jeires.comijpsonline.comuark.eduIn this supercritical state, the substance exhibits properties of both a liquid (solvating power) and a gas (diffusivity and low viscosity), allowing for efficient penetration into the plant matrix and extraction of target compounds.jeires.comijpsonline.comCarbon dioxide is a commonly used supercritical fluid due to its low critical point, non-toxicity, and environmental friendliness.ijpsonline.comuark.eduSFE offers advantages such as selectivity, high efficiency, and the ability to avoid the use of toxic organic solvents.jeires.comuark.eduWhile the provided search results do not contain specific data on the SFE of this compound, SFE has been successfully applied to the extraction of various natural products, including other bioactive molecules from plant materials like grape waste, demonstrating its potential for the selective enrichment of compounds like this compound.uark.eduresearchgate.netnih.govThe tunable nature of supercritical fluids allows for optimization of extraction parameters (temperature, pressure, and co-solvents) to target specific compounds based on their solubility in the supercritical phase.jeires.com

Table 2: Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| Traditional Solvent Extraction | Solid-liquid extraction | Simple, widely applicable | Can be time-consuming, large solvent consumption |

| Supercritical Fluid Extraction (SFE) | Supercritical fluid as solvent | Selective, efficient, environmentally friendly, avoids toxic solvents | Requires specialized equipment, higher initial cost |

Ultrasound-Assisted and Microwave-Assisted Extraction

Advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly explored for the efficient recovery of bioactive compounds from plant matrices researchgate.netanton-paar.com. These methods offer potential advantages over conventional techniques, including reduced extraction time, lower solvent consumption, and potentially higher yields researchgate.netanton-paar.com.

UAE utilizes ultrasonic waves to generate cavitation bubbles in the solvent, leading to cell wall disruption and enhanced release of intracellular compounds into the solvent researchgate.netmdpi.com. This process can improve mass transfer and reduce the time required for extraction compared to traditional methods like maceration scientificelectronicarchives.org. MAE, on the other hand, employs microwave energy to heat the solvent and sample, increasing the solubility and diffusion rate of the target compounds anton-paar.commdpi.com. The rapid and selective heating of the solvent within the plant matrix can lead to more efficient extraction mdpi.com.

While general applications of UAE and MAE for the extraction of phenolic compounds from various plant sources, including Morus alba, have been investigated nih.govresearchgate.netmdpi.comscientificelectronicarchives.orgmdpi.comresearchgate.netturkjps.orgresearchgate.net, specific detailed research focusing solely on the optimization of UAE or MAE parameters for maximizing the extraction yield of this compound was not prominently available in the provided search results. Studies often discuss these methods in the context of extracting a range of compounds or total phenolic content researchgate.netmdpi.comscientificelectronicarchives.orgmdpi.comresearchgate.netturkjps.org. One study mentioned ultrasonication for sample preparation before analysis acs.org. The application of these advanced techniques specifically for targeted this compound extraction holds potential for improving the efficiency and sustainability of its isolation process.

Quantification Methodologies for this compound in Biological Matrices (Pre-clinical Focus)

Accurate and reliable quantification of this compound in biological matrices is crucial for pre-clinical studies, such as pharmacokinetic and toxicokinetic evaluations nih.govresearchgate.netresearchgate.net. These studies require sensitive and specific analytical methods to determine the concentration of the compound in various biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful analytical technique for the quantification of small molecules, including natural products like this compound, in complex biological matrices nih.govveedalifesciences.comnih.gov. The combination of liquid chromatography (LC) provides chromatographic separation of the analyte from matrix components, while tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for detection and quantification veedalifesciences.comnih.gov.

For the quantification of this compound in pre-clinical studies, Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) has been employed nih.govresearchgate.net. This method was utilized to quantify this compound in serum and tissue samples (specifically liver and lung) from mice nih.govresearchgate.net. The UPLC component facilitates rapid separation with high resolution, while ESI-MS provides ionization and detection of this compound based on its mass-to-charge ratio and fragmentation pattern nih.govresearchgate.net. This approach allows for the detection of this compound even at low concentrations in the biological matrix nih.gov.

Validation of Analytical Methods for this compound Determination

Validation of bioanalytical methods is an essential step to ensure that the method is reliable, accurate, and suitable for its intended purpose researchgate.netiosrphr.org. Method validation confirms that the analytical procedure consistently delivers accurate and reproducible results youtube.comlabmanager.com. Key parameters evaluated during the validation process typically include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) iosrphr.orgyoutube.comlabmanager.comeuropa.eu.

For the UPLC-ESI-MS method developed for the quantification of this compound in biological matrices, validation was performed nih.govresearchgate.net. Although detailed validation tables specifically for this compound were not fully presented in the search results, the validation process generally involves assessing parameters such as linearity across a defined concentration range, evaluating the accuracy (closeness of measured value to the true value, often assessed through recovery studies), and determining the precision (reproducibility of results under the same conditions) iosrphr.orgyoutube.comlabmanager.comeuropa.eu. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the lowest concentrations that can be reliably detected and quantified, respectively iosrphr.orgyoutube.comeuropa.eu. One study mentioning quantitative analysis of Sanggenon C (a related compound often analyzed alongside this compound) reported LOD values ranging from 6.67 to 102 ng/mL and LOQ values from 22.2 to 340 ng/mL, with intraday and interday precision ranging from 0.9% to 10.1%, and accuracy (recovery) between 84.2% and 95.8% acs.org. These parameters are indicative of the type of data generated during the validation of LC-MS/MS methods for this compound and similar compounds in biological matrices. The established validated method serves as the basis for determining pharmacokinetic parameters in future studies researchgate.net.

Biosynthetic Pathways and Synthetic Strategies

Elucidation of Proposed Biosynthetic Pathways of Sanggenon D in Morus Species

The biosynthesis of this compound in Morus species is postulated to involve an intermolecular [4+2] cycloaddition reaction. mdpi.comresearchgate.net This process is catalyzed by Diels-Alderase enzymes, which is supported by the observation that the isolated adducts are optically active. mdpi.com

Role of Chalcones and Dehydroprenylphenols as Precursors

Proposed biosynthetic pathways suggest that chalcones and dehydroprenylphenols serve as key precursors for the formation of this compound. mdpi.comresearchgate.net Chalcones act as the dienophile component in the [4+2] cycloaddition, while dehydroprenylphenols function as the diene. mdpi.comresearchgate.net Specifically, 2'-OH-chalcones are highlighted as important dienophiles in the biosynthesis of mulberry DAAs. mdpi.com Studies involving 13C-labelled acetates in Morus alba cell cultures have provided insights into these biogenetic pathways, identifying putative precursors such as morachalcone A and isobavachalcone. mdpi.com

Enzymatic Mechanisms and [4+2]-Cycloaddition Processes

The [4+2] cycloaddition involved in the biosynthesis of MDAAs is enzymatic. mdpi.com Recent research has led to the identification, cloning, expression, purification, and characterization of the first stand-alone M. alba Diels-Alderase (MaDA). mdpi.com This enzyme is capable of catalyzing the [4+2] cycloaddition between chalcones, such as morachalcone A, and various natural and unnatural polyphenolic dienes. mdpi.com The stereochemical outcome of these enzymatic reactions is highly controlled, with specific MaDA enzymes exhibiting endo- or exo-selectivity and high enantioselectivity, leading to the formation of enantiopure products. mdpi.com The minimum structural requirement for the diene substrate for both endo-selective MaDA-1 and exo-selective MaDA-3 enzymes has been found to be the 2-dehydroprenylphenol moiety, as indicated by computational calculations. mdpi.com

Total Synthesis Approaches for this compound and its Analogues

The complex chemical structures of sanggenon-type natural products, including this compound, make them intriguing synthetic targets. nih.gov Total synthesis involves the laboratory construction of complex molecules from simpler, readily available starting materials through a series of reactions. accessscience.com

Challenges in Stereoselective Synthesis

A significant challenge in the total synthesis of this compound and its analogues lies in achieving stereoselectivity, particularly in controlling the endo/exo selectivity, face selectivity, and enantioselectivity of the [4+2] cycloaddition reaction that forms the core cyclohexene (B86901) ring. nih.govnih.gov The presence of multiple chiral centers in these molecules adds to the complexity of stereocontrol during synthesis. nih.gov

Key Synthetic Intermediates and Reaction Sequences

Biomimetic [4+2] cycloaddition is considered a key step in the total synthesis of DAAs. mdpi.com Various synthetic routes have been explored, employing different strategies and key intermediates. For sanggenon-type natural products, apparent Diels-Alder cycloadducts between a flavonoid diene and a 2′-hydroxychalcone are proposed. nih.gov Catalytic, enantioselective [4+2] cycloadditions of 2′-hydroxychalcones using boron/BINOL complexes have been developed to construct the core structure with high enantio- and diastereoselectivity. nih.gov Stereodivergent reactions of racemic mixtures involving [4+2] cycloaddition have also been employed to achieve the synthesis of enantioenriched sanggenons. nih.gov

While specific detailed reaction sequences for the total synthesis of this compound itself were not extensively detailed in the search results, the synthesis of related sanggenon-type compounds like sanggenons C and O, and sanggenol F, provides insights into the strategies employed. nih.govresearchgate.net These often involve constructing the complex ring systems and incorporating the prenyl and hydroxyl group functionalities through a series of steps, potentially including Claisen rearrangement reactions and various coupling reactions. mdpi.comresearchgate.net

Semi-Synthetic Derivatization Strategies

Semi-synthetic derivatization involves starting with larger molecules, often from natural sources, and performing fewer reactions to reach the final product compared to total synthesis. accessscience.com While the search results did not provide specific details on the semi-synthetic derivatization of this compound itself, the concept of semi-synthesis is applied to natural products to create derivatives with potentially altered or improved biological activities or properties. nih.govscirp.orgbiorxiv.org This can involve chemical modifications of isolated natural products. scirp.org

Preparation of Structurally Modified this compound Analogues

The preparation of structurally modified this compound analogues can be approached through several strategies, primarily involving the modification of the precursor molecules or the natural product itself. Given this compound's proposed formation via a Diels-Alder reaction between a chalcone (B49325) derivative and a dehydroprenylflavanone derivative, synthetic efforts towards analogues often focus on the stereoselective cycloaddition of modified dienophiles (chalcones) and dienes. rhhz.netclockss.org

Research into the synthesis of related sanggenons, such as Sanggenon C and Sanggenon O, has successfully employed catalytic, enantioselective [4+2] cycloadditions of 2'-hydroxychalcones using catalysts like boron-BINOL complexes. mdpi.comnih.gov This stereodivergent reaction of a racemic mixture strategy has yielded these flavonoid derivatives with high enantiomeric excess. mdpi.com Although specific detailed synthetic procedures for modifying this compound itself are less commonly reported compared to its isolation and bioactivity studies, general methods for chemical modification of compounds, such as altering functional groups to create prodrugs, can be applied to this compound. google.com This involves modifying existing hydroxyl, amino, or mercapto groups in a way that the modifications are cleaved in vivo to regenerate the parent compound. google.com

The synthesis of other MDAAs has also been achieved through chemical total synthesis, featuring strategies to construct the characteristic cyclohexene core unit via asymmetric Diels-Alder reactions. rhhz.net These methods provide a foundation for potentially synthesizing analogues of this compound by varying the substituents on the chalcone and dehydroprenylphenol precursors before the cycloaddition, or by chemically modifying the resulting cycloadduct.

Rational Design Principles for Derivative Synthesis

Rational design principles for synthesizing this compound derivatives are guided by understanding the relationship between structural features and biological activity, as well as the potential interactions with biological targets. The fact that this compound and its stereoisomer Sanggenon C exhibit different biological activities highlights the critical role of stereochemistry in their function. mdpi.com For instance, in a study evaluating their cytoprotective effects against oxidative stress, Sanggenon C showed significant activity, while this compound was largely inactive, suggesting a pronounced steric effect influencing their interaction with biological systems. mdpi.com

This observation underscores a key rational design principle: even subtle changes in stereochemistry can dramatically impact the activity of this compound derivatives. Therefore, synthetic strategies aimed at creating analogues should carefully consider and control the stereochemical outcome of reactions, particularly the Diels-Alder cycloaddition that forms the core structure.

Furthermore, rational design can be informed by identifying potential biological targets and understanding their binding sites. Although research specifically detailing the interaction of this compound derivatives with targets is evolving, studies on other compound classes illustrate the principles. For example, rational design of protein tyrosine phosphatase 1B (PTP1B) inhibitors involved identifying hydrophobic pockets and understanding the importance of specific interactions for binding affinity. researchgate.net Applying such principles to this compound derivatives would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with systematic modifications (e.g., altering prenyl groups, hydroxyl patterns, or the structure of the constituent chalcone and diene moieties) and evaluating their biological activity to understand which structural features are crucial for desired effects.

Molecular Modeling and Docking: Using computational methods to predict how this compound and its potential derivatives might interact with specific biological targets, identifying key binding interactions and suggesting modifications to enhance affinity or specificity.

Stereochemical Control: Implementing synthetic methodologies that allow for the control of stereochemistry at the chiral centers formed during the Diels-Alder reaction or subsequent modifications, based on SAR data and modeling predictions.

By integrating insights from the biosynthesis of MDAAs, stereochemical differences among naturally occurring sanggenons, and general principles of structure-based drug design, researchers can rationally design and synthesize this compound derivatives with potentially improved or altered biological profiles.

Pre Clinical Biological Activities and Mechanistic Studies

Anti-inflammatory and Immunomodulatory Mechanisms

NOTE: Extensive literature searches did not yield specific research findings on the direct effects of Sanggenon D on pro-inflammatory cytokine production, inflammatory enzyme activities, key signaling pathways (NF-κB, MAPK, Nrf2/HO-1), or immune cell phenotype and function in in vitro models. The available research primarily focuses on related compounds such as Sanggenon C and Sanggenon A. To adhere strictly to the provided outline focusing solely on this compound, these subsections could not be populated with scientifically accurate and specific data.

Antioxidant and Oxidative Stress Modulating Effects

This compound has demonstrated notable antioxidant properties in various pre-clinical evaluations. medchemexpress.com Its chemical structure allows it to participate in reactions that can neutralize harmful reactive oxygen species, suggesting a potential role in mitigating oxidative stress.

The capacity of this compound to directly scavenge free radicals has been quantified using standard in vitro antioxidant assays, such as the 1,1-diphenyl-2-picryl-hydrazl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays. researchgate.net These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize a stable radical, which is observed as a change in color and measured spectrophotometrically.

In a comparative study, the antioxidant activities of this compound and its stereoisomer, Sanggenon C, were evaluated. researchgate.net The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals), indicated that while both compounds possess antioxidant capabilities, Sanggenon C was superior in the multi-pathway-based DPPH• and ABTS•+ scavenging assays. researchgate.net The difference in their radical scavenging potential is attributed to the steric configuration of chiral atoms in their respective structures. researchgate.net

The table below summarizes the reported IC50 values for this compound in these antioxidant assays.

Table 1: Free Radical Scavenging Activity of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Assay Type | IC50 (µM) researchgate.net |

|---|---|

| DPPH• Scavenging | 162.3 ± 4.5 |

Enhancement of Endogenous Antioxidant Defense Systems (e.g., SOD, Catalase, GPx)

The body's primary defense against oxidative stress is mediated by a group of endogenous antioxidant enzymes, principally superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.netnih.gov These enzymes play a crucial role in neutralizing harmful reactive oxygen species (ROS). mdpi.com SOD is responsible for converting the highly reactive superoxide radical into hydrogen peroxide, which is then further broken down into harmless water and oxygen by CAT and GPx. nih.govmdpi.com The coordinated action of these enzymes is fundamental to maintaining cellular homeostasis and preventing oxidative damage. researchgate.net While this compound has been noted for its general antioxidant properties, specific studies detailing its direct enhancement of SOD, Catalase, or GPx activities are not extensively documented in the current body of scientific literature.

Modulation of Redox-Sensitive Transcription Factors (e.g., Nrf2/ARE pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular response to oxidative stress. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant genes. nih.govresearchgate.net This binding event triggers the transcription of a wide array of protective genes, including those for detoxifying enzymes and antioxidant proteins, thereby fortifying the cell's defense mechanisms. nih.govnih.gov Research on compounds structurally related to this compound, such as Sanggenon A and Kuwanon T isolated from Morus alba, has demonstrated their ability to induce the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 pathway. nih.govmdpi.com However, direct evidence specifically demonstrating the modulation of the Nrf2/ARE pathway by this compound is not yet established in the available scientific research.

Cytoprotective Effects against Oxidative Insult in cellular models

In cellular models, this compound has demonstrated protective effects against damage induced by oxidative stress. A comparative study investigating the cytoprotective capabilities of Sanggenon C and this compound found that both compounds can protect bone marrow-derived mesenchymal stem cells (MSCs) from oxidative stress. researchgate.net This research suggests that this compound's antioxidant activity plays a role in mitigating cellular damage and promoting cell survival under oxidative insult. researchgate.net The study highlighted that discrepancies in the antioxidant activities between the two stereoisomers could be attributed to steric effects. researchgate.net

Anti-diabetic and Metabolic Regulatory Actions

This compound exhibits significant potential in the management of diabetes and metabolic disorders through various mechanisms, including enzyme inhibition and modulation of cellular metabolic pathways.

Inhibition of Glycemic Enzymes (e.g., α-glucosidase)

One of the key strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion, such as α-glucosidase. This compound has been identified as an effective inhibitor of this enzyme. Studies have shown that this compound inhibits α-glucosidase activity in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 4.51 x 10⁻⁵ mol/L. Kinetic analysis revealed that this compound acts as a mixed-type inhibitor, involving both non-competitive and anti-competitive mechanisms. This inhibition is achieved through interactions such as hydrophobic forces and hydrogen bonds with the enzyme, which alters its secondary structure.

Table 1: α-Glucosidase Inhibition by this compound

| Compound | IC50 (mol/L) | Inhibition Type |

| This compound | 4.51 x 10⁻⁵ | Mixed (Non-competitive/Anti-competitive) |

| Acarbose (Control) | 3.10 x 10⁻⁷ | Not specified in this context |

| Kuwanon G | 3.83 x 10⁻⁵ | Competitive |

This table presents the half-maximal inhibitory concentration (IC50) and the type of enzyme inhibition for this compound in comparison to Kuwanon G and the control drug, Acarbose.

Regulation of Glucose Uptake and Metabolism via Cellular Pathways (e.g., GLUT4 pathway)

Beyond inhibiting digestive enzymes, this compound also influences glucose metabolism at the cellular level. Research has indicated that this compound can regulate glucose metabolism through the activation of the Glucose Transporter Type 4 (GLUT4) pathway. GLUT4 is an insulin-regulated glucose transporter found primarily in adipose tissues and skeletal muscle. Its translocation to the cell membrane is a critical step for glucose uptake into these cells. Western blot analyses have confirmed that this compound promotes the activation of the GLUT4 pathway, which can enhance glucose uptake and thereby contribute to lowering blood glucose levels.

Modulation of Lipid Metabolism and Pancreatic Lipase (B570770) Activity

The modulation of lipid metabolism, particularly through the inhibition of pancreatic lipase, is a recognized therapeutic strategy for managing obesity. mdpi.commdpi.com Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. mdpi.com By inhibiting this enzyme, the absorption of fats from the intestine can be reduced. nih.gov While various flavonoids have been investigated for their potential to inhibit pancreatic lipase, specific studies detailing the effects of this compound on pancreatic lipase activity and its broader role in the modulation of lipid metabolism are not extensively available in the current scientific literature.

Antimicrobial and Antiviral Properties

This compound has demonstrated notable activity against various pathogens in pre-clinical evaluations. Its mechanisms of action are multifaceted, involving interference with essential bacterial processes and potential disruption of viral components.

Research has identified this compound as a potent antibacterial agent, particularly against the Gram-positive bacterium Staphylococcus aureus, with less pronounced activity observed against the Gram-negative Escherichia coli. researchgate.net The minimum inhibitory concentration (MIC) for this compound against S. aureus has been reported at 17.6 µmol L−1. researchgate.net In contrast, its MIC against Enterococcus species was found to be in the range of 12.5–25 μM. helsinki.finih.gov For E. coli, a higher concentration of 705.5 μmol/L was required for inhibition. nih.gov The distinct mechanisms underlying its effects on these bacteria are a key area of investigation.

A primary antibacterial mechanism of this compound against Staphylococcus aureus is the disruption of its fatty acid biosynthesis system. researchgate.net Fatty acid synthesis is a crucial pathway for bacteria, providing the necessary components for building cell membranes. researchgate.net Studies have shown that this compound downregulates the expression of genes encoding key enzymes in this pathway. researchgate.net Specifically, it suppresses the initiation of fatty acid synthesis by downregulating the expression of fabD and fabH genes. researchgate.net Furthermore, it affects the elongation of fatty acid carbon chains by downregulating fabG and fabI genes. researchgate.net This comprehensive interference with the fatty acid synthesis machinery compromises the bacterium's ability to produce essential membrane lipids. researchgate.net

The disruption of fatty acid biosynthesis by this compound directly leads to a loss of bacterial cell membrane integrity in S. aureus. researchgate.net The compromised production of fatty acids affects the biosynthesis and stability of the cell membrane, leading to structural damage. researchgate.net

| Bacterium | Mechanism of Action | Specific Target/Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | Interference with Fatty Acid Biosynthesis | Downregulation of fabD, fabH, fabG, and fabI genes. | researchgate.net |

| Staphylococcus aureus | Disruption of Cell Membrane Integrity | Consequence of inhibited fatty acid synthesis, leading to structural damage. | researchgate.net |

| Escherichia coli | Inhibition of Phospholipid Repair System | Downregulation of proteins for membrane integrity and phospholipid synthesis. | nih.gov |

Currently, there is a lack of specific research findings detailing the antifungal properties and mechanisms of this compound.

Recent in vitro studies have highlighted that Mulberry Diels-Alder-type adducts (MDAAs), including this compound, possess promising anti-infective properties. nih.gov Research indicates these compounds exhibit dual activity against both viral and bacterial pathogens that cause respiratory infections. nih.gov Specifically, MDAAs like Sanggenon C, D, and G have been investigated for their activity against influenza A virus and SARS-CoV-2. nih.gov

The broader class of prenylated flavonoids, to which this compound belongs, has been shown to inhibit influenza A viral neuraminidase. nih.gov Neuraminidase is a critical enzyme that facilitates the release of new virus particles from infected cells. By inhibiting this enzyme, these compounds can potentially reduce the spread of the virus. While these studies point to the antiviral potential of this compound, further research is needed to elucidate its specific mechanisms of action against influenza viruses and SARS-CoV-2.

Antibacterial Mechanisms (e.g., against Staphylococcus aureus and Escherichia coli)

Neurobiological and Neuroprotective Research

While direct and extensive research on the neurobiological activities of this compound is still emerging, studies on its stereoisomers and related compounds provide significant insights into its potential neuroprotective effects. The primary mechanisms appear to be linked to its antioxidant and anti-inflammatory properties. researchgate.net

One study found that both this compound and its isomer Sanggenon C may utilize an antioxidant pathway to protect mesenchymal stem cells against oxidative stress, with differences in their efficacy attributed to steric effects. researchgate.net

Furthermore, extensive research on Sanggenon C has demonstrated potent neuroprotective effects in models of cerebral ischemia-reperfusion injury. nih.gov Sanggenon C was found to ameliorate neurologic impairment, brain edema, and cerebral infarction by reducing inflammation, oxidative stress, and cell apoptosis. nih.gov These effects were mediated, in part, through the regulation of the RhoA-ROCK signaling pathway, which is involved in proinflammatory cascades. nih.gov Given that this compound is a stereoisomer of Sanggenon C, it is plausible that it may share similar neuroprotective mechanisms.

Additionally, other related compounds isolated from Morus alba have shown relevant neurobiological activity. Sanggenon G has exhibited antidepressant-like effects in animal models, potentially through interaction with the serotonergic system. jst.go.jp Other compounds, such as Kuwanon T and Sanggenon A, have been shown to exert anti-inflammatory effects in microglia, suggesting a potential role in mitigating neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov These findings collectively suggest that this compound is a promising candidate for further neurobiological and neuroprotective research, likely acting through the modulation of oxidative stress and inflammatory pathways in the nervous system.

Modulation of Neurotransmitter Receptors (e.g., GABA(A) receptor)

Currently, there is a lack of specific scientific studies investigating the modulatory effects of this compound on neurotransmitter receptors, including the GABA(A) receptor. Research on the direct interaction and functional modulation of neuronal receptors by this particular compound has not been reported in the available literature.

Attenuation of Neuroinflammation and Oxidative Stress in Neuronal Models

The primary neuroprotective-related research on this compound has focused on its antioxidant properties. While studies specifically using neuronal models are limited, research on other cell types, such as mesenchymal stem cells (MSCs), provides insight into its potential to mitigate oxidative stress.

This compound has been identified as possessing antioxidant capabilities. medchemexpress.com A comparative study investigating the cytoprotective effects of this compound and its stereoisomer, Sanggenon C, on MSCs under induced oxidative stress found that both compounds offer protection. researchgate.netresearchgate.net However, the study noted discrepancies in their antioxidant activities, which may be attributable to the steric effects arising from their different three-dimensional structures. researchgate.net Flow cytometry assays indicated that while both compounds had a cytoprotective effect, Sanggenon C was more potent in this particular model. researchgate.net These findings suggest that this compound can act as an antioxidant to protect cells from oxidative damage, though specific studies are needed to confirm these effects in neuronal models and to investigate its potential role in attenuating neuroinflammation.

| Compound | Cell Model | Assay | Observed Effect |

|---|---|---|---|

| This compound | Mesenchymal Stem Cells (MSCs) | Flow Cytometry | Demonstrated a cytoprotective effect against oxidative stress. |

| Sanggenon C | Mesenchymal Stem Cells (MSCs) | Flow Cytometry | Demonstrated a more potent cytoprotective effect compared to this compound. |

Protection Against Neuronal Apoptosis and Excitotoxicity

There are no specific preclinical studies available that demonstrate or detail the mechanisms by which this compound may protect against neuronal apoptosis or excitotoxicity. The potential for such activities has not been explored in cellular or in vivo models.

Pre-clinical Anticancer Research (Cellular and in vivo models)

Research into the potential anticancer properties of this compound is currently very limited. While related prenylated flavonoids have shown promise in this area, specific data on this compound's activity against cancer cells is largely unavailable. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

Scientific literature lacks specific studies demonstrating that this compound induces apoptosis in cancer cell lines. The molecular mechanisms, such as the activation of caspases or modulation of Bcl-2 family proteins, have not been investigated for this compound.

Inhibition of Cancer Cell Proliferation and Viability

There is no available data from preclinical studies measuring the inhibitory effects of this compound on cancer cell proliferation and viability. Consequently, key metrics such as IC50 values for various cancer cell lines have not been established.

Cell Cycle Arrest Mechanisms

The effect of this compound on the cell cycle of cancer cells remains uninvestigated. There are no studies reporting whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, or G2/M) or its potential effects on regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Modulation of Metastasis and Angiogenesis in pre-clinical settings

Metastasis and angiogenesis are critical processes in cancer progression. Metastasis involves the spread of cancer cells from the primary tumor to distant organs, a process that includes cell migration and invasion. nih.govplos.orgfrontiersin.org Angiogenesis is the formation of new blood vessels, which is essential for supplying nutrients to growing tumors. nih.govnih.gov Key molecular players in these processes include matrix metalloproteinases (MMPs), which degrade the extracellular matrix to facilitate cell invasion, and vascular endothelial growth factor (VEGF), a primary driver of angiogenesis.

Despite the importance of these targets in cancer therapy, dedicated pre-clinical studies investigating the specific effects of this compound on cancer cell migration, invasion, MMP activity, or VEGF signaling pathways have not been identified in the available literature. Therefore, no detailed research findings or data tables on the modulation of metastasis and angiogenesis by this compound can be provided at this time.

Sensitization to Chemotherapeutic Agents

The development of multidrug resistance (MDR) is a significant obstacle in cancer treatment. nih.govharvard.edu One strategy to overcome this is to use chemosensitizing agents that can reverse drug resistance or enhance the efficacy of conventional chemotherapy drugs. nih.govmdpi.commdpi.com Flavonoids have been investigated for their potential to act as chemosensitizers by various mechanisms, including the inhibition of drug efflux pumps. nih.gov

However, a thorough search for pre-clinical studies on this compound's ability to sensitize cancer cells to chemotherapeutic agents such as doxorubicin (B1662922) or etoposide (B1684455) did not yield any specific results. There is no available data from in vitro or in vivo studies to demonstrate a synergistic effect or a reduction in chemoresistance when this compound is used in combination with standard cancer therapies. Consequently, detailed research findings and data tables for this section cannot be generated.

Molecular Targets and Signaling Pathway Elucidation

Identification of Direct Molecular Targets (e.g., Enzymes, Receptors, Transporters)

Studies have pointed to Sanggenon D's ability to directly interact with specific enzymes and receptors, influencing their activity and downstream effects.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme involved in downregulating insulin (B600854) signaling, making it a target of interest in the context of metabolic disorders like type 2 diabetes. Several Sanggenon derivatives, including Sanggenon C and Sanggenon G, have been identified as PTP1B inhibitors. While direct experimental data on this compound's PTP1B inhibition was not explicitly found in the search results, molecular modeling studies investigating Sanggenon derivatives as PTP1B inhibitors suggest potential interactions with residues in the second active site of PTP1B, such as Asp29, Arg24, Met258, and Arg254. koreascience.krcyberleninka.ruresearchgate.netresearchgate.net These studies indicate that Van der Waals and electrostatic interactions contribute significantly to the binding affinity of Sanggenon derivatives to PTP1B. cyberleninka.ru

This compound has been shown to inhibit alpha-glucosidase, an enzyme responsible for breaking down complex carbohydrates in the intestine, thus influencing glucose absorption. Studies indicate that this compound inhibits alpha-glucosidase activity with an IC₅₀ of 4.51 × 10⁻⁵ mol/L. mdpi.compreprints.orgpreprints.orgresearchgate.net The inhibition mechanism is described as non-competition/anti-competition mixed inhibition. mdpi.compreprints.orgpreprints.orgresearchgate.net Molecular docking studies suggest that the interaction forces between this compound and alpha-glucosidase involve hydrophobic interactions and hydrogen bonds with amino acid residues at the active site. mdpi.compreprints.orgpreprints.orgresearchgate.net The cyclization in the structure of this compound, compared to other related compounds like Kuwanon G, appears to reduce the number of phenolic hydroxyl groups, leading to fewer hydrogen bonds and potentially a diminished binding affinity to alpha-glucosidase. mdpi.compreprints.orgpreprints.org

Here is a table summarizing the alpha-glucosidase inhibition data for this compound and a reference compound:

| Compound | IC₅₀ (mol/L) | Inhibition Type |

| This compound | 4.51 × 10⁻⁵ mdpi.compreprints.org | Non-competition/Anti-competition Mixed mdpi.compreprints.org |

| Acarbose | 3.10 × 10⁻⁷ preprints.orgpreprints.org | - |

This compound has been identified as a positive modulator of the GABA(A) receptor. targetmol.comtargetmol.combioscience.co.ukmolnova.com The GABA(A) receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Modulation of this receptor can influence neuronal excitability. Studies using Xenopus oocytes expressing human GABA(A) receptors (α₁β₂γ(2S) subunit composition) have shown that this compound can potentiate GABA-induced chloride influx. nih.govresearchgate.net Sanggenons, including a stereoisomer of this compound, represent a novel structural scaffold for positive GABA(A) receptor modulators. nih.govresearchgate.net

This compound has demonstrated inhibitory activity against pancreatic lipase (B570770) (PL), an enzyme crucial for the digestion and absorption of dietary fats. molnova.commedchemexpress.comarctomsci.combiocompare.commdpi.commolnova.com Inhibition of pancreatic lipase is a strategy for managing obesity. This compound has been reported to inhibit pancreatic lipase with an IC₅₀ of 0.77 µM. molnova.commedchemexpress.comarctomsci.combiocompare.commolnova.com Molecular docking studies have suggested that this compound binds to the active site of human pancreatic lipase (HPL) through hydrogen interactions with Ser152 and hydrophobic interactions with Phe77. mdpi.com

Here is a table summarizing the pancreatic lipase inhibition data for this compound:

| Target | IC₅₀ (µM) | Ki (µM) |

| Pancreatic Lipase | 0.77 molnova.commedchemexpress.comarctomsci.combiocompare.commolnova.com | 0.43 mdpi.com |

Crosstalk with Intracellular Signaling Cascades

Beyond direct enzyme or receptor interactions, this compound has been observed to influence intracellular signaling pathways.

The NF-κB signaling pathway is a critical regulator of inflammatory and immune responses. While some search results mention Sanggenon C's inhibitory effect on the NF-κB pathway researchgate.netmedchemexpress.com, and other Sanggenons like Sanggenon A and Kuwanon T also regulate NF-κB nih.gov, direct evidence specifically detailing this compound's regulation of the NF-κB pathway was not predominantly found in the provided search snippets. However, the broader context of Sanggenons from Morus alba influencing inflammatory mediators through NF-κB inhibition researchgate.net suggests a potential for this compound to also interact with this pathway, although specific research on this compound's mechanism on NF-κB was not detailed in the results.

Nrf2/HO-1 Axis Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) axis is a critical defense mechanism against oxidative stress and inflammation. nih.govmdpi.comresearchgate.net Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of antioxidant and detoxifying enzymes, including HO-1. nih.govresearchgate.net Activation of the Nrf2/HO-1 pathway is considered a potential strategy for mitigating oxidative damage and inflammation in various conditions. nih.govmdpi.comresearchgate.net Research indicates that Sanggenon A, a related compound also isolated from Morus alba, can induce the expression of HO-1 through the activation of Nrf2, suggesting a potential link between mulberry flavonoids and this pathway. nih.gov This activation was also found to be related to anti-inflammatory activity. nih.gov

Transcriptional and Epigenetic Regulatory Mechanisms

Gene Expression Modulation (e.g., fatty acid biosynthesis enzymes)

This compound has been shown to modulate gene expression, particularly in the context of its antibacterial activity. Research on the effect of this compound on Staphylococcus aureus revealed that it can downregulate the expression of genes encoding fatty acid biosynthesis enzymes. researchgate.net This modulation may disrupt the biosynthesis of the bacterial cell membrane, contributing to its antibacterial effect. researchgate.net Key genes involved in fatty acid biosynthesis pathways have been identified in various organisms. mdpi.comscielo.brfrontiersin.orgnih.gov

An example of research findings on gene expression modulation by this compound:

| Compound | Organism | Genes Downregulated (Examples) | Proposed Mechanism | Source |

| This compound | Staphylococcus aureus | fabD, fabH, fabG, fabI | Disruption of fatty acid biosynthesis and cell membrane | researchgate.net |

This table summarizes findings suggesting this compound's impact on bacterial fatty acid synthesis genes. researchgate.net

Impact on Epigenetic Modifiers (e.g., histone deacetylases, DNA methyltransferases)

Epigenetic modifications, such as histone acetylation and DNA methylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, generally leading to gene repression. researchgate.netsci-hub.semdpi.com DNA methyltransferases (DNMTs) are involved in the methylation of DNA, typically resulting in gene silencing. While the provided search results discuss HDACs and their inhibitors researchgate.netsci-hub.semdpi.comidrblab.netnih.gov and mention DNA methyltransferases in the context of epigenetic regulation, there is no direct information within the search results detailing this compound's specific impact on these epigenetic modifiers.

Structure Activity Relationship Sar and Analog Development

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

The biological activity of sanggenon D is influenced by specific structural elements. For instance, studies on its inhibitory effect against pancreatic lipase (B570770) have indicated that this compound's potent activity (IC50 of 0.77 µM and Ki of 0.43 µM) is associated with its ability to bind to the active site of the enzyme. This binding involves hydrogen interactions with residues like Ser152 and hydrophobic interactions with residues such as Phe77. mdpi.comnih.gov

In the context of α-glucosidase inhibition, the cyclization in the structure of this compound, compared to related compounds like kuwanon G, has been suggested to weaken the activity of its isopentenyl group and reduce the number of phenolic hydroxyl groups. preprints.orgpreprints.org This structural difference results in fewer hydrogen bonds with amino acid residues at the active site of α-glucosidase, leading to decreased inhibitory activity. preprints.orgpreprints.org This highlights the importance of the arrangement and availability of hydroxyl groups and the influence of structural rigidity (due to cyclization) on the interaction with the target enzyme.

For tyrosinase inhibition, this compound has demonstrated considerable activity with an IC50 of 7.3 µM, which is more potent than the reference compound kojic acid (IC50 = 24.8 µM). nih.govkoreascience.krebi.ac.uk While the study noted that prenylation itself did not universally enhance tyrosinase inhibitory activity among the tested flavonoids, the specific arrangement of functional groups in this compound contributes to its potency. nih.govkoreascience.kr

Studies on GABAA receptor modulation have identified this compound, along with sanggenon C, as positive modulators. researchgate.netthieme-connect.com This suggests that the core Diels-Alder type adduct structure, common to these sanggenons, plays a role in their interaction with GABAA receptors. researchgate.netthieme-connect.com

Influence of Substituent Groups (e.g., prenyl groups, hydroxylations) on Potency and Selectivity

The presence and position of substituent groups, particularly prenyl groups and hydroxylations, significantly impact the biological activities of this compound and related flavonoids. Prenylated flavonoids, in general, have shown enhanced activities in various areas, including immunomodulation, cardiovascular protection, and improvement of metabolic diseases, compared to their non-prenylated counterparts. preprints.org For a single prenyl group in flavonoids, the activity ranking based on position has been suggested as C-8 prenyl > C-3 prenyl > C-6 prenyl. preprints.org

In the case of α-glucosidase inhibition, the cyclization in this compound, which affects the isopentenyl group and reduces a phenolic hydroxyl group compared to kuwanon G, leads to reduced hydrogen bonding and diminished inhibitory activity. preprints.orgpreprints.org This indicates that the specific arrangement and number of hydroxyl groups, influenced by the prenyl-derived cyclization, are critical for potent α-glucosidase inhibition.

Comparative Studies with Related Sanggenons (e.g., Sanggenon C, G, B)

Comparative studies with related sanggenons have provided valuable insights into the subtle structural differences that lead to variations in biological activity. Sanggenons C and D are stereoisomers, both being Diels-Alder type adducts from Morus alba root bark. researchgate.netmdpi.com Despite their structural similarity, they exhibit differences in antioxidant activities, which have been attributed to steric effects. researchgate.netmdpi.comresearchgate.net In electron transfer (ET)-based antioxidant assays (FRAP and Cu2+-reducing), this compound showed lower IC50 values than sanggenon C, indicating higher activity in these specific mechanisms. mdpi.com However, in multi-pathway-based radical-scavenging assays (DPPH• and ABTS•+), sanggenon C was more active than this compound, possessing lower IC50 values. mdpi.com Sanggenon C also demonstrated better cytoprotective effects on oxidative-stressed mesenchymal stem cells compared to this compound, which was found to be basically inactive in this regard in one study. mdpi.com These discrepancies underscore the significant impact of stereochemistry on the biological profiles of closely related natural products.

In the context of GABAA receptor modulation, both sanggenon C and this compound have been identified as positive modulators, while the structurally related compound kuwanon L was inactive. researchgate.netthieme-connect.com This suggests that the core sanggenon scaffold is important for this activity.

This compound, along with sanggenon B and albanol B, has shown inhibitory effects on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells, indicating anti-inflammatory potential. vellmanherbs.comresearchgate.net In one study, albanol B demonstrated the best anti-inflammatory effect, followed by sanggenon B and then this compound, based on EC50 values for NO production inhibition. vellmanherbs.com

This compound has also shown antibacterial activity against Staphylococcus aureus, with a proposed mechanism involving changes in the fatty acid metabolic pathway. mdpi.comresearchgate.net Its MIC value against S. aureus was reported as 17.6 μmol L−1, while sanggenon C had a higher MIC value of 70.6 μmol L−1 against the same bacterium. mdpi.com

Here is a table summarizing some comparative activities:

| Compound | Activity | This compound Activity (IC50 or effect) | Sanggenon C Activity (IC50 or effect) | Sanggenon G Activity (IC50 or effect) | Sanggenon B Activity (EC50) | Kuwanon L Activity | Reference |

| Antioxidant (ET-based) | FRAP, Cu2+-reducing | Lower IC50 (More active) | Higher IC50 (Less active) | Not specified | Not specified | Not specified | mdpi.com |

| Antioxidant (Multi-pathway) | DPPH•, ABTS•+ scavenging | Higher IC50 (Less active) | Lower IC50 (More active) | Not specified | Not specified | Not specified | mdpi.com |

| Cytoprotection (Oxidative Stress) | Protection of MSCs | Basically inactive | More effective | Not specified | Not specified | Not specified | mdpi.com |

| GABAA Receptor Modulation | Positive modulator | Positive modulator | Positive modulator | Positive modulator | Not specified | Inactive | researchgate.netthieme-connect.com |

| Pancreatic Lipase Inhibition | Inhibition | 0.77 µM (IC50) mdpi.com, 0.43 µM (Ki) mdpi.com | Good inhibition mdpi.com | Good inhibition mdpi.com | Not specified | Not specified | mdpi.com |

| α-Glucosidase Inhibition | Inhibition | 4.51 × 10-5 mol/L (IC50) preprints.org | Very strong inhibition google.com | Not specified | Not specified | Not specified | preprints.orggoogle.com |

| Tyrosinase Inhibition | Inhibition | 7.3 µM (IC50) nih.govkoreascience.kr | Considerable inhibition nih.govkoreascience.kr | Not specified | Not specified | Not specified | nih.govkoreascience.kr |

| NO Production Inhibition | LPS-stimulated RAW264.7 cells | 14.85 µg/mL (EC50) vellmanherbs.com | Not specified | Not specified | 6.49 µg/mL (EC50) vellmanherbs.com | Not specified | vellmanherbs.com |

| Antibacterial (S. aureus) | Minimum Inhibitory Concentration | 17.6 μmol L−1 (MIC) mdpi.com | 70.6 μmol L−1 (MIC) mdpi.com | Not specified | Not specified | Not specified | mdpi.com |

Design and Synthesis of Novel this compound Analogues with Enhanced Bioactivity or Specificity

The understanding gained from SAR analysis and computational studies can inform the design and synthesis of novel this compound analogues with improved bioactivity or specificity. By identifying key pharmacophores and understanding how structural modifications influence activity, researchers can rationally design new compounds. For example, if a specific hydroxyl group is found to be crucial for binding to a target, analogues could be designed to optimize its position or enhance its interaction. Similarly, if a prenyl group's position or modification impacts activity or selectivity, analogues with altered prenylation patterns could be synthesized.

While the provided information alludes to the potential for developing new inhibitors based on natural compounds like this compound nih.gov, and mentions the synthesis of related sanggenons through methods like Diels-Alder cycloaddition scispace.com, detailed descriptions of the specific design and synthesis of novel this compound analogues with enhanced bioactivity or specificity are not extensively covered in the provided snippets. However, the application of SAR and computational methods provides the foundational knowledge required for such synthetic efforts in the pursuit of more potent and selective therapeutic agents.

Data Table: Selected Biological Activities of this compound and Related Compounds

| Compound | Target/Activity | Assay Method | IC50 or EC50 Value | Ki Value | Notes | Reference |

| This compound | Pancreatic Lipase Inhibition | Not specified | 0.77 µM | 0.43 µM | Strongest inhibitor among tested compounds from Cortex Mori Radicis. | mdpi.comnih.gov |

| This compound | α-Glucosidase Inhibition | Not specified | 4.51 × 10-5 mol/L | Not specified | Inhibitory activity. | preprints.org |

| This compound | Tyrosinase Inhibition | Not specified | 7.3 µM | Not specified | Potent inhibitor compared to kojic acid (IC50 = 24.8 µM). nih.govkoreascience.kr | nih.govkoreascience.kr |

| This compound | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 14.85 µg/mL | Not specified | Anti-inflammatory effect. | vellmanherbs.com |

| This compound | Antibacterial (Staphylococcus aureus) | p-iodonitrotetrazolium chloride colorimetric | 17.6 μmol L−1 (MIC) | Not specified | Proposed mechanism involves fatty acid biosynthesis pathway. | mdpi.comresearchgate.net |

| Sanggenon C | α-Glucosidase Inhibition | Not specified | Very strong inhibition | Not specified | Strong inhibitory action. | google.com |

| Sanggenon C | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 6.49 µg/mL | Not specified | More potent anti-inflammatory effect than this compound. | vellmanherbs.com |

| Albanol B | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 4.8 µg/mL | Not specified | Most potent anti-inflammatory effect among tested compounds. | vellmanherbs.com |

Note: IC50 values represent the half-maximal inhibitory concentration, EC50 values represent the half-maximal effective concentration, and Ki values represent the inhibition constant. MIC values represent the minimum inhibitory concentration. Lower values generally indicate higher potency.

Advanced Research Methodologies and in Silico Approaches

Utilization of in vivo Pre-clinical Animal Models

In vivo pre-clinical animal models are essential for evaluating the efficacy, pharmacokinetics, and potential toxicity of compounds in a complex biological system. These models help bridge the gap between in vitro findings and potential human applications.

Animal models are frequently used to study inflammatory diseases and evaluate the potential of therapeutic compounds to modulate inflammatory responses. An in vivo study utilizing BALB/c mice evaluated the effects of a standardized Morus alba root bark extract (MA60), which contains Sanggenon D as a major active constituent, for its anti-inflammatory properties in the context of influenza virus infection. nih.gov The study aimed to determine if in vitro anti-inflammatory findings for the extract were transferable to an in vivo setting. nih.gov Following oral administration of the extract, this compound was detected in liver samples, although only very low concentrations were found in lung samples. nih.gov While this study provides some in vivo context for an extract containing this compound in an inflammatory/infectious disease model, detailed in vivo studies focusing specifically on isolated this compound for various inflammatory conditions were not found in the provided results.

Metabolic disorders, such as obesity and type 2 diabetes, are often studied using various animal models that recapitulate aspects of these conditions. nih.govcyagen.com These models are valuable for investigating the mechanisms underlying metabolic dysfunction and evaluating potential therapeutic interventions. nih.govcyagen.com

Cancer Xenograft and Orthotopic Models

While direct studies specifically detailing this compound in cancer xenograft or orthotopic models were not extensively found in the search results, research on related compounds from Morus alba, such as Sanggenon C, provides insight into the potential application of these types of models. Sanggenon C, a structurally similar flavonoid also found in mulberry bark, has been shown to suppress tumor growth in HT-29 mouse xenograft models. circlestar-chem.comacs.orgresearchgate.netcaymanchem.com In these studies, Sanggenon C decreased cancer cell viability in vitro and reduced tumor burden in vivo without causing obvious side effects to vital organs in the animals. acs.orgresearchgate.net This suggests that xenograft models are a relevant approach for evaluating the antitumor potential of this compound and other mulberry-derived compounds.

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (excluding human PK/PD)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted, as well as its biological effects within a living system. Studies involving oral administration of a Morus alba root bark extract containing this compound in female BALB/c mice have been conducted to evaluate its anti-influenza virus and anti-inflammatory effects, alongside its pharmacokinetic profile. nih.govresearchgate.netresearchgate.net

In these studies, dose-dependent quantities of this compound were detected in the liver, but only very low concentrations were found in serum and lung samples, and none in spleen samples after oral administration. researchgate.netresearchgate.net This suggests that oral bioavailability might be limited, and this compound appears to accumulate in the liver. researchgate.netresearchgate.net No compound accumulation was observed with repeated administration. researchgate.netresearchgate.net These findings highlight the need for exploring alternative administration routes, such as intravenous, inhalation, or intranasal, to potentially achieve higher systemic or local concentrations for therapeutic effect. researchgate.netresearchgate.net

Pharmacodynamic studies in animal models have investigated the effects of related sanggenons. For instance, Sanggenon G has shown antidepressant-like effects in rats, mediated through interaction with the serotonergic system. jst.go.jp While this study focuses on Sanggenon G, it demonstrates the utility of animal models in elucidating the pharmacodynamic effects and mechanisms of action of sanggenons.

Computational Chemistry and Bioinformatics in this compound Research

Computational chemistry and bioinformatics play a significant role in the research of this compound, providing insights into its molecular interactions, predicting potential targets, and guiding experimental studies. ontosight.aidntb.gov.ua

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are widely used computational techniques to predict the binding affinity and dynamic behavior of this compound with biological targets. dntb.gov.uabidd.group These methods help to understand the nature of interactions, such as hydrogen bonds and hydrophobic forces, between this compound and target proteins. preprints.orgpreprints.orgresearchgate.net

Studies have utilized molecular docking to investigate the interaction of this compound with various enzymes. For example, molecular docking has been performed to analyze the binding of this compound to human pancreatic lipase (B570770) (HPL), revealing good binding to the active site through hydrogen interactions with Ser152 and hydrophobic interactions with Phe77. mdpi.com this compound has also been docked with α-glucosidase to investigate its inhibitory mechanism, showing that hydrophobic interactions and hydrogen bonds are the main forces involved in binding. preprints.orgpreprints.org The binding affinity and energy calculated through docking have been shown to align with experimental inhibitory activity. preprints.orgpreprints.org

Molecular dynamics simulations complement docking studies by providing information on the stability of the protein-ligand complex over time and the dynamic nature of the interactions. researchgate.netresearchgate.netkoreascience.krcyberleninka.ru MD simulations have been used in studies involving sanggenon derivatives to estimate the dynamics of complexes with proteins like PTP1B and to calculate binding free energies. researchgate.netresearchgate.netcyberleninka.ru These simulations can reveal the relative importance of different types of interactions, such as electrostatic and hydrophobic forces, in the binding process. researchgate.net

Table 1: Examples of Molecular Docking and MD Simulations in Sanggenon Research

| Target Protein | Computational Method | Key Interactions Reported | Relevant Sanggenon Compound | Source |

| Human Pancreatic Lipase (HPL) | Molecular Docking | Hydrogen bonds (Ser152), Hydrophobic (Phe77) | This compound | mdpi.com |

| α-Glucosidase | Molecular Docking, Molecular Dynamics | Hydrophobic interactions, Hydrogen bonds | This compound, Kuwanon G | preprints.orgpreprints.org |

| PTP1B | Molecular Dynamics, Free Energy Calculations | Hydrophobic interactions (predominantly) | Sanggenon derivatives | researchgate.netresearchgate.net |

| XIAP (BIR3 domain) | Molecular Docking, Pharmacophore Modeling | H-bond (Glu314), π–cation (Lys311, Lys322) | Sanggenon G | nih.gov |

| FabD | Molecular Docking | Hydrogen bonds, Hydrophobic interactions | Sanggenon derivative (SAB) | researchgate.net |

Virtual Screening for Target Identification

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. Pharmacophore models and molecular docking are often used in virtual screening workflows. medsci.orgdovepress.com While specific studies detailing the virtual screening for this compound to identify novel targets were not prominently featured, the inverse approach – using this compound and related sanggenons in virtual screening against known targets – has been reported. For example, sanggenon derivatives have been investigated as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B) using computational methods, suggesting their potential as effective and selective inhibitors. researchgate.netcyberleninka.ru Virtual screening can also be used in conjunction with pharmacophore modeling to identify compounds with similar binding characteristics to known active molecules like this compound, potentially leading to the discovery of new compounds with similar biological activities. medsci.orgdovepress.commdpi.com

Pharmacophore Modeling

Pharmacophore modeling involves creating a 3D representation of the essential features of a molecule (or a set of molecules) required for its biological activity. dovepress.commdpi.com These features can include hydrogen bond donors, acceptors, hydrophobic centers, and charged regions, arranged in a specific spatial orientation. medsci.orgdovepress.commdpi.com Pharmacophore models are valuable for understanding structure-activity relationships and can be used as a 3D query for virtual screening to identify new compounds with similar biological profiles. medsci.orgdovepress.commdpi.com

In the context of this compound research, pharmacophore modeling has been applied to related sanggenons, such as Sanggenon G, to understand their binding to targets like the BIR3 domain of XIAP. nih.gov A 3D pharmacophore model was developed using docking poses of active ligands to identify the most probable binding poses and the key interactions involved. nih.gov This demonstrates the utility of pharmacophore modeling in characterizing the essential structural features of sanggenons required for interaction with specific biological targets. Pharmacophore models can be generated using either ligand-based approaches (based on the properties of known active molecules) or structure-based approaches (based on the 3D structure of the target protein and its complex with a ligand). medsci.orgmdpi.com

Omics Technologies Integration

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological effects of a compound like this compound at a system level. nih.govmdpi.com These technologies allow for the high-throughput analysis of biological molecules, revealing changes in gene expression, protein levels, and metabolic pathways in response to treatment with this compound. nih.govmdpi.com

While specific published studies detailing the comprehensive application of multi-omics approaches specifically for this compound were not extensively found, research on related compounds and the general application of omics in natural product research suggest its potential relevance. For example, RNA sequencing and bioinformatics analysis have been used in studies of Sanggenon C to understand its mechanism of action in inhibiting mitochondrial fission and inducing apoptosis in cancer cells. acs.orgresearchgate.net This indicates that transcriptomics, coupled with bioinformatics, is a valuable tool for elucidating the cellular pathways affected by sanggenons.

The application of omics technologies can help to:

Identify novel targets of this compound.

Understand the complex network of biological processes influenced by this compound.

Discover biomarkers of response or resistance to this compound treatment.

Provide a holistic view of its pharmacological effects beyond single-target interactions.

The integration of data from different omics layers can provide a more complete picture of the biological impact of this compound, facilitating a deeper understanding of its therapeutic potential and guiding future research directions.

Transcriptomics and Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Gene expression profiling, a key component of transcriptomics, measures the activity of thousands of genes simultaneously to understand how their expression levels change in response to a stimulus, such as treatment with this compound. This can reveal which genes are upregulated or downregulated, providing clues about the cellular processes and pathways affected.

Studies investigating the effects of this compound have employed transcriptomic analysis to understand its impact at the genetic level. For instance, research on the antibacterial activity of this compound against Staphylococcus aureus utilized quantitative real-time PCR (qRT-PCR) to assess changes in the expression of genes associated with the fatty acid biosynthesis enzyme system. This study found that this compound treatment led to the downregulation of genes encoding enzymes involved in fatty acid biosynthesis, such as fabD and fabH, which are crucial for initiating fatty acid synthesis, and fabG and fabI, involved in carbon chain elongation. researchgate.net This downregulation is proposed to disrupt the biosynthesis of the bacterial cell membrane, contributing to the antibacterial effect. researchgate.net

Transcriptomic analysis provides a global view of gene activity, helping to identify potential molecular targets and affected pathways. By comparing gene expression profiles before and after this compound exposure, researchers can infer the biological processes that are activated or repressed, guiding further investigation into the compound's mechanisms of action.

Proteomics for Protein Target Identification and Pathway Analysis

Proteomics is the large-scale study of proteins, including their structure, function, and interactions. In the context of studying bioactive compounds, proteomics can be used to identify the protein targets that a compound binds to or affects, and to analyze changes in protein abundance and modifications in response to treatment. This provides a direct view of the functional molecules within a cell.

Identifying the direct protein targets of natural products like this compound can be challenging. frontiersin.org However, proteomic approaches, including chemical proteomics, are being developed and applied for this purpose. frontiersin.orgmdpi.comnih.gov Chemical proteomics often involves using modified versions of the compound (probes) to affinity-purify interacting proteins, which are then identified using mass spectrometry. frontiersin.orgmdpi.com Non-probe approaches, such as those based on changes in protein stability upon ligand binding, like Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS), are also used. europeanreview.org